Anti‑Plasmodial Potency: 7‑Bromo Maintains Chloroquine‑Level Activity While 7‑Fluoro and 7‑Trifluoromethyl Fail
In a head‑to‑head SAR study of 7‑substituted 4‑aminoquinolines (AQs) with diaminoalkane side chains, 7‑bromo‑AQs demonstrated antiplasmodial activity equivalent to the corresponding 7‑chloro‑AQs against both chloroquine‑susceptible and chloroquine‑resistant P. falciparum (IC50 range: 3–12 nM) [1]. In contrast, 7‑fluoro‑AQs and 7‑trifluoromethyl‑AQs exhibited substantially reduced potency (IC50: 15–50 nM against susceptible strains; 18–500 nM against resistant strains), and most 7‑methoxy‑AQs were essentially inactive (IC50: 17–150 nM susceptible; 90–3000 nM resistant) [1]. This direct comparative dataset positions the 7‑bromo substitution as functionally superior to fluoro/trifluoromethyl/alkoxy for maintaining antiplasmodial efficacy.
| Evidence Dimension | Antiplasmodial potency (IC50) against chloroquine-susceptible and -resistant P. falciparum |
|---|---|
| Target Compound Data | 7-Bromo-AQs (with diaminoalkane side chains): IC50 = 3–12 nM (susceptible and resistant) |
| Comparator Or Baseline | 7-Chloro-AQs: IC50 = 3–12 nM; 7-Fluoro-AQs: IC50 = 15–50 nM (susceptible), 18–500 nM (resistant); 7-OMe-AQs: IC50 = 17–150 nM (susceptible), 90–3000 nM (resistant) |
| Quantified Difference | 7-Bromo-AQs are equipotent to 7-chloro (Δ ≈ 0) and 5–40× more potent than 7-fluoro/7-OMe analogs against resistant strains |
| Conditions | In vitro culture of P. falciparum; IC50 determined via [³H]hypoxanthine incorporation assay |
Why This Matters
For antimalarial lead optimization, the 7‑bromo substitution is a validated isostere of the clinically successful 7‑chloro (chloroquine) while avoiding the potency drop observed with 7‑fluoro or 7‑trifluoromethyl, enabling confident selection for further SAR exploration.
- [1] De, D., et al. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. J. Med. Chem. 1998, 41, 4918–4926. DOI: 10.1021/jm980146x. View Source
